molecular formula C14H14O B1620074 (3-Methylphenyl)phenylmethanol CAS No. 21945-66-4

(3-Methylphenyl)phenylmethanol

Cat. No.: B1620074
CAS No.: 21945-66-4
M. Wt: 198.26 g/mol
InChI Key: OIBXYJGRPCDUBE-UHFFFAOYSA-N
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Description

“(3-Methylphenyl)phenylmethanol” is an organic compound with the formula C11H16O . It is a derivative of phenylmethanol, which is a type of alcohol where a phenyl group replaces one of the hydrogen atoms in methanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a methanol group, with an additional methyl group attached to the third carbon of the phenyl ring . This structure is similar to that of phenylethanol, but with an additional methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, alcohols in general can undergo a variety of reactions. For instance, they can react with hydrogen halides to produce alkyl halides, and with tosylates to produce esters . They can also undergo dehydration to yield alkenes .

Scientific Research Applications

1. Chemical Structure Analysis

  • The study of enantiopure analogs of (3-Methylphenyl)phenylmethanol led to insights about the absolute configurations of certain compounds. This research underlines the complexity of determining the correct absolute configurations of certain molecules, which is critical in the development and synthesis of new chemical compounds (Kosaka et al., 2002).

2. Electrochemical Characterization

  • The electrochemical oxidation process of compounds structurally similar to this compound, such as 3,4-(methylenedioxy)phenylmethanol, was characterized, indicating the formation of radical cation species and providing insights into their electrochemical behavior, which is useful for various applications including material sciences and sensor technology (Cortés-Salazar et al., 2007).

3. Material Science and Catalysis

  • Investigations into the reaction pathways and kinetics on surfaces like rutile TiO2(110) revealed unique insights into the deoxygenation processes of biomass-derived alcohols like phenylmethanol. This understanding is crucial for converting renewable biomass into energy carriers, a field of significant importance in the development of sustainable energy solutions (Chen et al., 2017).
  • Research into coordination polymers and molecular structures among mercury(II) halides complexes with derivatives of this compound provided insights into stoichiometries, molecular organization, and hydrogen bonding patterns, contributing valuable information for the field of material chemistry and nanostructure synthesis (Okuniewski et al., 2015).

Safety and Hazards

While specific safety and hazard information for “(3-Methylphenyl)phenylmethanol” is not available, it’s important to handle all chemicals with care. For example, diphenylmethanol, a related compound, is classified as not hazardous, but it’s recommended to avoid breathing its mist or vapors and to wash skin thoroughly after handling .

Properties

IUPAC Name

(3-methylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBXYJGRPCDUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341153
Record name (3-Methylphenyl)phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21945-66-4
Record name (3-Methylphenyl)phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylphenyl)(phenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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